molecular formula C40H77N5O7 B3251715 Micelle-Forming Thrombin Inhibitor CAS No. 211114-01-1

Micelle-Forming Thrombin Inhibitor

Cat. No.: B3251715
CAS No.: 211114-01-1
M. Wt: 740.1 g/mol
InChI Key: FWDBBWXLYJBEMD-SJEIDVEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Micelle-forming thrombin inhibitors represent a class of anticoagulants designed to improve bioavailability and pharmacokinetic stability through self-assembling nanostructures. These inhibitors directly target thrombin, a serine protease critical in the coagulation cascade, preventing fibrin formation and platelet activation. Unlike traditional inhibitors, their micellar formulation enhances solubility and systemic absorption, particularly for hydrophobic compounds.

Properties

IUPAC Name

dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14)/t22-,23-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBBWXLYJBEMD-SJEIDVEUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Micelle-Forming Thrombin Inhibitors typically involves the synthesis of amphiphilic block copolymers. These copolymers consist of hydrophilic and hydrophobic segments, which self-assemble into micelles in aqueous solutions. The synthetic routes often include:

    Polymerization: Techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization are used to create the block copolymers.

    Micellization: The block copolymers are dissolved in an organic solvent and then added to water, leading to the formation of micelles as the organic solvent is evaporated.

Industrial Production Methods: Industrial production of these inhibitors involves large-scale polymerization reactors and precise control of reaction conditions to ensure consistent quality. Techniques such as dialysis, solvent evaporation, and microphase separation are commonly employed to achieve the desired micelle formation .

Chemical Reactions Analysis

Types of Reactions: Micelle-Forming Thrombin Inhibitors undergo various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups on the copolymers, affecting their micelle-forming ability and thrombin inhibition efficiency.

    Substitution Reactions: These reactions are used to introduce specific functional groups that enhance the interaction with thrombin.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products: The major products of these reactions are modified block copolymers with enhanced thrombin inhibitory activity and improved micelle stability .

Scientific Research Applications

Micelle-Forming Thrombin Inhibitors have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Micelle-Forming Thrombin Inhibitors involves the inhibition of thrombin by binding to its active site. The micelles enhance the delivery of the inhibitors to the thrombin molecules, increasing their inhibitory efficiency. The molecular targets include the active site serine residue of thrombin, and the pathways involved are the coagulation cascade and fibrin formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

The following table summarizes key parameters of dabigatran and other thrombin inhibitors:

Parameter Dabigatran Argatroban Berberine (BBR) Hyalomin-1
Target Thrombin (direct) Thrombin (direct) Thrombin (direct) Thrombin (dual exosite/active site)
IC₅₀/Ki N/A 0.04 µM (Ki) 2.92 µM (IC₅₀) Noncompetitive inhibition
Cmax (Peak) 139.99 ng/mL (150 mg dose) N/A N/A N/A
Tmax 2–3 hours Immediate (IV administration) N/A N/A
Half-life (t₁/₂) 12–14 hours 40–50 minutes ~24 hours N/A
Monitoring Method HTI assay, LC-MS/MS aPTT, ECT SPR, enzymatic assays Cleavage assays
Clinical Use Non-valvular AF, VTE HIT syndrome Experimental (antiplatelet) Preclinical studies
Key Limitations GI bleeding, renal clearance Requires IV infusion Low potency No human trials

Data compiled from .

Monitoring and Variability

  • Dabigatran :

    • The Hemoclot Thrombin Inhibitor (HTI) assay demonstrated strong correlation with LC-MS/MS (mean ratio: 1.03 at peak, 0.98 at trough) in Asian populations, with expected ranges of 95–196 ng/mL (peak) and 36–92 ng/mL (trough) for 110 mg doses .
    • Genetic polymorphisms (e.g., CES1, ABCB1) influence plasma concentrations, necessitating personalized dosing .
  • Argatroban :

    • Requires frequent aPTT monitoring (target: 1.5–3.0x baseline) due to short half-life and variability in critically ill patients .

Q & A

Q. How do micelle-forming inhibitors modulate thrombin’s allosteric regulation, and how can this be experimentally validated?

  • Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in thrombin upon micelle binding. Compare with crystal structures of thrombin-inhibitor complexes (e.g., 1e0f) to identify allosteric pathways .

Tables for Key Parameters

ParameterMethodTarget ValueReference
Ki (thrombin inhibition)Fluorometric assay< 1 nM
Micelle sizeDynamic light scattering20–100 nm
CMCPyrene fluorescence< 0.1 mM
Plasma stabilitySize-exclusion chromatography> 80% integrity at 24 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Micelle-Forming Thrombin Inhibitor
Reactant of Route 2
Micelle-Forming Thrombin Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.